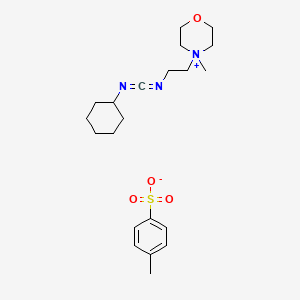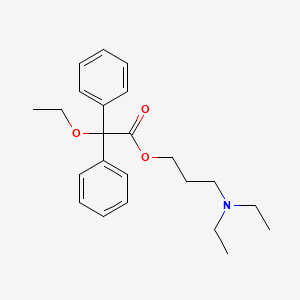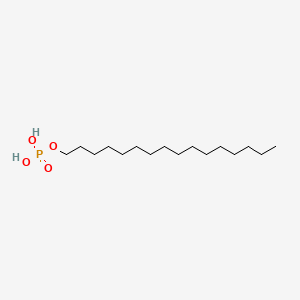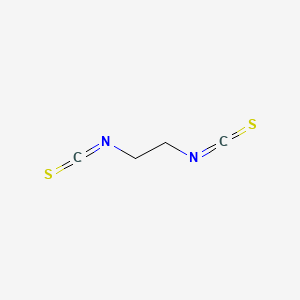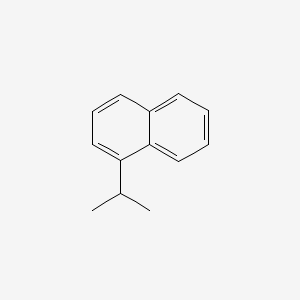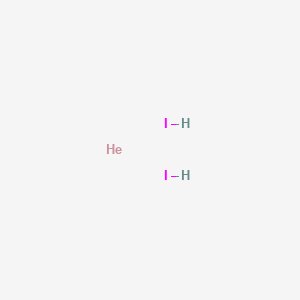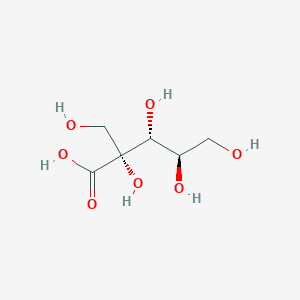
Tropone
Descripción general
Descripción
Tropone is a non-benzene aromatic compound of significant ecological and pharmaceutical interest . It is a natural product found in Medicago sativa . Chemically, this compound behaves partly as an unsaturated compound .
Synthesis Analysis
This compound and its derivatives are very important building blocks that are immensely used in synthetic organic chemistry and other mechanistic studies . Their derivatives have been synthesized by diverse methodologies such as metal-catalyzed as well as metal-free, with racemic as well as asymmetric modifications . This compound is a veritable example as a precursor for the synthesis of natural products .
Molecular Structure Analysis
This compound is a commercially available and extremely valuable non-benzenoid aromatic compound . Its molecular formula is C7H6O .
Chemical Reactions Analysis
In the broad realm of cycloaddition reactions, tropones behave as versatile cycloaddition partners . In these reactions, they act as 4π, 6π, or 8π synthons . The cycloaddition products derived from this compound play a noticeable role in the synthesis of bioactive molecules .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 106.12 g/mol . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 218.7±7.0 °C at 760 mmHg . The vapour pressure of this compound is 0.1±0.4 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Tropone biosynthesis has been achieved through a hybrid pathway involving phenylacetic acid degradation, reconstituted in Escherichia coli. This method presents a sustainable option for producing this compound and its derivatives (Li et al., 2019).
Bacterial tropones, such as tropolones, tropodithietic acid, and roseobacticides, demonstrate significant ecological and pharmaceutical importance. They serve diverse roles, including acting as antibiotics, algaecides, or quorum sensing signals, and have potential for biomedical or biotechnological applications (Duan et al., 2020).
Troponoids, mainly synthesized by plants and fungi, possess antibacterial and antifungal properties, making them potential candidates for addressing antibiotic-resistant bacteria. They also exhibit antiviral, antitumor, antioxidant, anti-inflammatory, and insecticidal activities (Zhao, 2007).
Synthesis methods for naturally occurring tropones and tropolones have been developed, highlighting the importance of these compounds in various natural products (Liu et al., 2014).
Certain this compound derivatives have been explored as anti-angiogenic agents, indicating their potential in treating diseases characterized by undesirable angiogenesis (Garst & Macdonald, 2000).
The biosynthesis of tropolones in Streptomyces spp. has been elucidated, revealing their antimicrobial, anticancer, and antiviral activities. This study sheds light on the natural association of anabolism and catabolism pathways in the biosynthesis of tropolones (Chen et al., 2018).
Mecanismo De Acción
Safety and Hazards
When handling tropone, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Because of their potent bioactivities and slowly developing bacterial resistance, tropones and their derivatives hold great promise for biomedical or biotechnological applications, for instance as antibiotics in (shell)fish aquaculture . As a challenge for future studies focusing on tropone natural product biosynthesis, it will be interesting to see at which stage the precursor for roseobacticides is branched off from 15 biosynthesis and how this process is controlled on a genetic and enzymatic level .
Propiedades
IUPAC Name |
cyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-7-5-3-1-2-4-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWDCTQRORVHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
| Record name | tropone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tropone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202169 | |
| Record name | Tropone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
539-80-0 | |
| Record name | Tropone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-cycloheptatrien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO48X7SUFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can spectroscopic techniques be used to characterize tropone?
A1: Several spectroscopic methods are valuable for characterizing this compound:
- NMR Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for determining the structure and conformation of this compound and its derivatives. For instance, 13C NMR analysis, aided by techniques like shift reagent studies and off-resonance decoupling, helped assign the chemical shifts of this compound and thiothis compound. [] This method is particularly useful for analyzing the effects of substituents on the electronic environment of the this compound ring.
- UV-Vis Spectroscopy: This technique is useful for studying the electronic transitions within the this compound molecule and provides insights into its conjugation and aromaticity. The UV-Vis spectra of this compound derivatives, such as naphtho[2,3-c]this compound and anthro[2,3-c]this compound, exhibit characteristic absorption bands that reflect their extended π-conjugation. []
- IR Spectroscopy: IR spectroscopy helps identify functional groups present in this compound, particularly the characteristic carbonyl group stretching vibration. Studies on the IR spectra of this compound and its benzologues have helped differentiate between carbonyl stretching bands and carbon-carbon stretching frequencies. []
Q2: What is unique about the reactivity of this compound compared to other cyclic ketones?
A2: this compound's reactivity stems from its unique electronic structure:
- Aromaticity and Polarity: While this compound possesses a cyclic conjugated system, it exhibits a weaker aromatic character than benzene. This characteristic, coupled with the electron-withdrawing effect of the carbonyl group, renders the this compound ring susceptible to nucleophilic attack, particularly at the 2- and 7-positions. [, , ]
- Tautomerism: this compound can exist in equilibrium with its valence tautomer, norcaradiene. This equilibrium plays a crucial role in various reactions of this compound, including cycloadditions and rearrangements. []
Q3: How can this compound be used as a building block in organic synthesis?
A3: this compound's diverse reactivity makes it a valuable precursor for synthesizing a wide range of compounds:
- Cycloadditions: this compound can participate in both [4+2] and [6+4] cycloaddition reactions with various dienophiles, offering routes to complex polycyclic frameworks. High-pressure conditions can enhance the efficiency and selectivity of these cycloadditions. [, ]
- Nucleophilic Substitutions: The electron-deficient nature of the this compound ring facilitates nucleophilic substitution reactions. For instance, 2-halotropones readily undergo substitution with amines, hydrazides, and Grignard reagents, providing access to diversely substituted troponoids. [, , ]
- Rearrangements: this compound derivatives can undergo various rearrangements, often under acidic or basic conditions. These rearrangements can lead to the formation of benzenoid compounds, dihydrobenzene derivatives, and other intriguing structures. [, ]
Q4: Are there any catalytic applications of this compound or its derivatives?
A4: While not as widely explored as its synthetic utility, this compound derivatives have shown promise in catalysis:
- Lewis Acid Catalysis: The electron-deficient nature of the this compound ring can impart Lewis acidity to its derivatives. For example, B(C6F5)3-catalyzed cycloaddition of this compound with 1,1-diethoxyethene proceeds through a [4+2] pathway due to the activation of the this compound carbonyl group by the Lewis acid. []
- Transition Metal Catalysis: The unique electronic properties of this compound make it an interesting ligand for transition metal complexes. Researchers have synthesized titanium complexes containing anilinothis compound ligands, which exhibit catalytic activity in olefin polymerization. []
Q5: How do substituents on the this compound ring influence its reactivity and properties?
A5: Substituent effects on this compound are significant and can be understood through electronic and steric factors:
- Electronic Effects: Electron-withdrawing groups, such as halogens or nitro groups, typically enhance the reactivity of the this compound ring towards nucleophiles by further deactivating the ring. Conversely, electron-donating groups, like alkoxy or amino groups, can modulate the reactivity and influence the regioselectivity of reactions. [, , ]
- Steric Effects: Bulky substituents, particularly at the 2- and 7-positions, can hinder the approach of reagents and influence the stereochemical outcome of reactions. For instance, the presence of a bulky group at the 7-position can direct nucleophilic attack to the 5-position in certain reactions. []
Q6: Are there any specific examples of how SAR studies have been applied to this compound derivatives?
A6: Yes, researchers have investigated the impact of substituents on the properties and activities of various this compound derivatives:
- Mesomorphic Properties: Studies on 2-(4-alkoxybenzoyloxy)-5-alkylaminotropones and 5-alkoxy-2-(4-alkylaminobenzoyloxy)tropones have shown that the position and length of alkoxy and alkylamino substituents significantly influence their liquid crystalline behavior. The ability of the benzoyl group to undergo sigmatropic migration also plays a crucial role in their mesomorphic properties. []
- Cytotoxicity: SAR studies on benzo[b]cyclohept[e][1,4]oxazines and 2-aminothis compound derivatives revealed that bromination of the this compound ring and the introduction of specific substituents, like formylbenzene or isopropyl groups, could enhance their tumor-specific cytotoxicity. []
Q7: How has computational chemistry contributed to our understanding of this compound chemistry?
A7: Computational methods, particularly Density Functional Theory (DFT) calculations, have proven invaluable in studying this compound and its derivatives:
- Electronic Structure and Aromaticity: DFT calculations have provided insights into the electronic structure and aromaticity of this compound and its derivatives, helping to rationalize their reactivity patterns. []
- Reaction Mechanisms: Computational studies have been employed to elucidate the mechanisms of various reactions involving this compound, including cycloadditions, rearrangements, and nucleophilic substitutions. [, ]
- Structure-Property Relationships: DFT calculations, coupled with experimental data, have enabled the development of quantitative structure-activity relationship (QSAR) models, predicting the properties and activities of novel this compound derivatives. []
Q8: What are some potential future directions for research on this compound?
A8: this compound's unique properties and reactivity continue to inspire further exploration:
- Development of Novel Materials: The incorporation of this compound units into polymers and other materials could lead to intriguing electronic and optical properties. Further research on the synthesis and polymerization of this compound-containing monomers is warranted. []
- Exploration of Biological Activity: While some this compound derivatives have shown promising biological activity, further investigation into their therapeutic potential, particularly in areas like anticancer and antimicrobial agents, is warranted. [, ]
- Sustainable Synthesis and Applications: Developing environmentally friendly synthetic routes to this compound and its derivatives, as well as exploring their potential in sustainable technologies, is an important area for future research. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



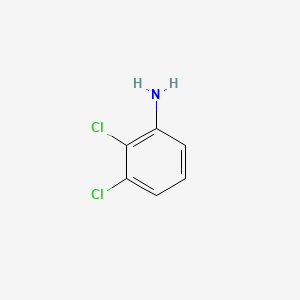
![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)
